2,6-Difluoro-4-iodobenzoyl chloride
Description
2,6-Difluoro-4-iodobenzoyl chloride (C₇H₂ClF₂IO) is a halogenated aromatic acyl chloride characterized by fluorine atoms at the 2- and 6-positions and an iodine atom at the 4-position of the benzene ring. The iodine substituent introduces significant steric and electronic effects due to its large atomic radius and polarizability, distinguishing it from analogous chloro- or bromo-substituted derivatives. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Ullmann or Suzuki reactions), where the iodine atom acts as a leaving group or a heavy atom catalyst. Its unique substitution pattern also makes it a candidate for pharmaceutical intermediates and materials science applications .
Properties
Molecular Formula |
C7H2ClF2IO |
|---|---|
Molecular Weight |
302.44 g/mol |
IUPAC Name |
2,6-difluoro-4-iodobenzoyl chloride |
InChI |
InChI=1S/C7H2ClF2IO/c8-7(12)6-4(9)1-3(11)2-5(6)10/h1-2H |
InChI Key |
UXMWJJIIKAKEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodobenzoyl chloride typically involves the halogenation of a precursor compound. One common method is the iodination of 2,6-difluorobenzoyl chloride using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of 2,6-Difluoro-4-iodobenzoyl chloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form 2,6-difluorobenzoyl chloride by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium cyanide, and various amines are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Substitution Reactions: Products include 2,6-difluoro-4-aminobenzoyl chloride, 2,6-difluoro-4-cyanobenzoyl chloride, etc.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Reduction Reactions: The primary product is 2,6-difluorobenzoyl chloride.
Scientific Research Applications
2,6-Difluoro-4-iodobenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-iodobenzoyl chloride depends on its application. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary depending on the specific application and the structure of the compound it is reacting with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
The reactivity and applications of 2,6-difluoro-4-iodobenzoyl chloride are heavily influenced by its substitution pattern. Below is a comparative analysis with key analogues:
Physical and Chemical Properties
- Molecular Weight: The iodine atom increases the molecular weight (MW ≈ 316.45 g/mol) compared to non-iodinated analogues (e.g., 2,6-difluorobenzoyl chloride: MW ≈ 192.55 g/mol) . This impacts solubility and crystallization behavior.
- Reactivity: The iodine atom’s polarizability enhances electrophilic aromatic substitution (EAS) reactivity at the para position, while fluorine’s electronegativity directs EAS to meta positions in non-iodinated derivatives .
- Stability : Iodine’s weaker C–I bond (vs. C–Cl or C–F) makes the compound more reactive in displacement reactions but less stable under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
